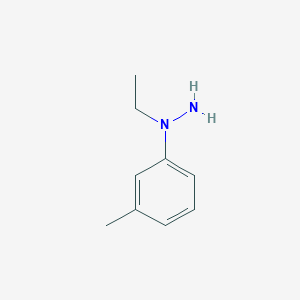

1-Ethyl-1-(m-tolyl)hydrazine

Descripción

General Overview of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine derivatives are versatile and important compounds in organic synthesis. nih.gov Historically, they have been utilized as reagents for the derivatization and characterization of carbonyl compounds such as aldehydes and ketones. nih.govlibretexts.org Phenylhydrazine, for instance, was instrumental in early studies of carbohydrates. psu.edu The reaction of aldehydes and ketones with hydrazine forms a hydrazone, which can be further converted to an alkane in the Wolff-Kishner reduction. libretexts.org This two-step process effectively removes the carbonyl oxygen. libretexts.org

Beyond carbonyl chemistry, hydrazines are fundamental building blocks for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, pyridazines, and 1,2,4-triazoles. psu.eduenamine.net They are also employed in various synthetic transformations; for example, arenesulfonyl derivatives of hydrazine serve as important sources of diazene (B1210634) for reductive reactions. psu.edu The N-N linkage is a key structural motif in numerous bioactive agents, finding applications in pharmaceuticals and agriculture. nih.gov

Scope and Significance of Mono- and Disubstituted Hydrazines

Mono- and disubstituted hydrazines are particularly significant subclasses with distinct applications. psu.edu Monosubstituted hydrazines can be used to introduce a substituent onto a pyrazole (B372694) nitrogen, while 1,2-disubstituted hydrazines can be used to create pyrazole derivatives. psu.edu However, the synthesis of substituted hydrazines, especially the selective alkylation of monosubstituted hydrazines, presents challenges due to the potential for overalkylation and the formation of product mixtures. acs.orgacs.org

To address these challenges, various synthetic strategies have been developed. These include the use of orthogonally protected hydrazines, which allows for controlled, stepwise introduction of substituents. acs.org For example, di-tert-butyl hydrazine-1,2-dicarboxylate has been used as a precursor where mono- or dialkylation can be achieved under mild conditions by selecting the appropriate base. acs.org Palladium-catalyzed allylation using allyl alcohols has also emerged as a highly efficient and atom-efficient method for the selective monoallylation of monosubstituted hydrazines. acs.org 1,1-Disubstituted hydrazines, such as the subject of this article, are often prepared by the reduction of N-nitrosamines or through the amination of a secondary amine with chloramine. psu.edu

Structural Considerations in Aryl-Alkyl Hydrazine Frameworks

The aryl-alkyl hydrazine framework, exemplified by 1-Ethyl-1-(m-tolyl)hydrazine, possesses distinct structural features that influence its chemical behavior. In this framework, an aromatic ring and an alkyl group are attached to the same nitrogen atom. The geometry around the nitrogen atoms in hydrazine derivatives is of considerable interest. X-ray structural analysis of similar compounds, such as hydrazine-appended BODIPY dyes, has shown that the nitrogen atom proximal to an aromatic system can exhibit a trigonal planar geometry. nih.gov

Computational studies on various hydrazine derivatives provide further insight into their structure. imist.ma In arylalkylhydrazines, the interaction between the aryl group and the hydrazine moiety is critical. Studies on phenylethylhydrazine, a related compound, show that it can act as an inhibitor of enzymes like monoamine oxidase (MAO) by forming a covalent adduct with the flavin cofactor at the N(5) position. researchgate.net This reactivity is governed by the electronic properties of the arylalkylhydrazine, which involves the formation of a diazene intermediate. researchgate.net The three-dimensional structure of these frameworks often orients the substituents to maximize stability, which can be influenced by intramolecular forces such as hydrogen bonding in related structures. nih.govrsc.org For this compound, the presence of the ethyl group and the meta-tolyl group creates a specific steric and electronic environment around the N-N bond, defining its reactivity and potential interactions.

Table of Properties: this compound

| Property | Value | Source |

| CAS Number | 99717-68-7 | bldpharm.com |

| Molecular Formula | C₉H₁₄N₂ | uni.lu |

| Molecular Weight | 150.22 g/mol | bldpharm.com |

| Monoisotopic Mass | 150.11569 Da | uni.lu |

| SMILES | CCN(C1=CC=CC(=C1)C)N | uni.lu |

| InChI Key | KSNDNKBQRCZUFZ-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-1-(3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-5-8(2)7-9/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNDNKBQRCZUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659905 | |

| Record name | 1-Ethyl-1-(3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99717-68-7 | |

| Record name | 1-Ethyl-1-(3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-(m-tolyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1 M Tolyl Hydrazine and Analogous Structures

Direct Alkylation and Arylation Routes to Substituted Hydrazines

Direct routes involve the sequential introduction of alkyl and aryl groups onto the nitrogen atoms of a hydrazine (B178648) starting material. These methods often require the use of protecting groups or specialized reagents to control the selectivity of the substitution.

N-Alkylation Strategies

The introduction of an ethyl group onto an arylhydrazine (like m-tolylhydrazine) or the ethylation of hydrazine followed by arylation presents challenges such as controlling the degree and position of alkylation. Several strategies have been developed to achieve selective N-alkylation.

One powerful method involves the formation of a nitrogen dianion from a protected hydrazine, which allows for highly selective alkylation. d-nb.infoorganic-chemistry.org This approach provides a direct and efficient pathway to substituted hydrazines with minimal steps and protective group manipulations. d-nb.info The process typically involves the metalation of a protected hydrazine, such as PhNHNHBoc, using a strong base like n-butyllithium (n-BuLi) to form a stable dianion. organic-chemistry.org This reactive intermediate can then be treated with an alkylating agent. The reaction rate is influenced by the nature of the electrophile, with reaction times varying from hours to days depending on the steric bulk and reactivity of the alkyl halide. d-nb.info

Other notable N-alkylation methods include:

Reductive Alkylation: An efficient, one-pot method for direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane. This technique allows for the synthesis of various N-alkylhydrazine derivatives by carefully adjusting the stoichiometry of the substrates and reagents. organic-chemistry.org

Mitsunobu Reaction: This protocol enables the alkylation of N-acyl- or N-alkoxycarbonylaminophthalimides with primary, secondary, or benzyl alcohols. acs.orgnih.gov A subsequent dephthaloylation step yields the 1,1-disubstituted hydrazine. acs.orgnih.gov The success of this reaction appears to be governed more by steric factors than electronic effects. nih.gov

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Nitrogen Dianion Formation | n-Butyllithium (n-BuLi), Alkyl Halide | Formation of a dianion from a protected hydrazine followed by reaction with an electrophile. Allows for selective mono-, symmetrical di-, or sequential dialkylation. | d-nb.infoorganic-chemistry.org |

| Direct Reductive Alkylation | α-Picoline-borane, Carbonyl Compound | A one-pot reaction providing various N-alkylhydrazine derivatives. | organic-chemistry.org |

| Mitsunobu Reaction | DEAD/DIAD, PPh3, Alcohol | Alkylation of N-substituted aminophthalimides with alcohols, followed by deprotection to yield 1,1-disubstituted hydrazines. | acs.orgnih.gov |

N-Arylation Approaches

N-arylation is the process of forming a carbon-nitrogen bond between a hydrazine nitrogen and an aryl group, such as the m-tolyl group. Transition metal catalysis is a cornerstone of modern N-arylation methods.

Palladium-catalyzed reactions have been widely used for the arylation of amines and have been adapted for hydrazines. kirj.ee However, these methods can suffer from drawbacks such as the need for laborious optimization and harsh reaction conditions. kirj.ee

Copper-mediated N-arylation has emerged as a milder and often more efficient alternative. kirj.ee Copper(I) iodide (CuI) is a common catalyst for this transformation. For instance, the coupling of N-Boc hydrazine with aryl iodides can be achieved using a CuI catalyst in the presence of a base like cesium carbonate (Cs2CO3). acs.org This reaction demonstrates good regioselectivity, affording N-arylated products with para- and meta-substituted aryl iodides. acs.org The use of ligands, such as 4-hydroxy-l-proline, can further enhance the efficiency of copper-catalyzed couplings, particularly with aryl bromides. organic-chemistry.org Another approach involves the copper-mediated arylation of di- and trisubstituted hydrazines with arylboronic acids, which are attractive due to their commercial availability and the mild conditions of the cross-coupling reaction. kirj.ee

| Catalytic System | Aryl Source | Key Features | Reference |

|---|---|---|---|

| Palladium-based | Aryl Halides, Aryl Tosylates | Widely used but can require harsh conditions and extensive optimization. | kirj.eeorganic-chemistry.org |

| Copper-mediated (CuI) | Aryl Iodides | Convenient method for intermolecular N-arylation of hydrazides; proceeds under milder conditions. | acs.org |

| Copper-mediated (CuI / Ligand) | Aryl Bromides | The use of a ligand like 4-hydroxy-l-proline facilitates the coupling with less reactive aryl bromides. | organic-chemistry.org |

| Copper-mediated (Cu(OAc)2) | Arylboronic Acids | Utilizes commercially available or easily prepared arylboronic acids under mild conditions. | kirj.ee |

Precursor-Based Synthesis of m-Tolyl Hydrazine Derivatives

An alternative strategy involves the synthesis of a key precursor, such as m-tolylhydrazine, which is subsequently functionalized. The classical industrial synthesis of arylhydrazines involves the diazotization of an aniline (e.g., m-toluidine) with sodium nitrite and acid, followed by reduction of the resulting diazonium salt. environmentclearance.nic.ingoogle.com

Synthesis via Hydrazinolysis of Esters

Hydrazides are common precursors to hydrazines and are conventionally synthesized through the hydrazinolysis of esters. mdpi.com This reaction involves treating an ester with hydrazine hydrate, typically in an alcohol solvent like ethanol, either at room temperature or under reflux. mdpi.comsciforum.net The resulting acyl hydrazide can then be further modified or reduced to the corresponding hydrazine. For example, 6-p-tolyl-4,5-dihydro-2H-pyridazin-3-one can be N-alkylated with ethyl bromoacetate, and the resulting ester is subsequently hydrazinolyzed with hydrazine hydrate to yield a hydrazide intermediate. sciforum.net This method is widely applicable for converting various esters into their corresponding hydrazides, which are stable and versatile intermediates. mdpi.com

Condensation Reactions Involving Hydrazine Hydrate

Hydrazine hydrate is a potent nucleophile that readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. researchgate.netresearchgate.net These reactions are fundamental for creating hydrazone and azine linkages, which are precursors to various heterocyclic systems and more complex hydrazine derivatives. researchgate.net

The reaction typically occurs under mild conditions, sometimes catalyzed by a small amount of acid, and is often rapid and high-yielding. researchgate.netresearchgate.net For example, hydrazine hydrate reacts with aromatic aldehydes in acetic acid at room temperature to form azines in seconds. researchgate.net Similarly, the reaction of p-toluidine (an isomer of m-toluidine) with acetylacetone in the presence of sodium nitrite yields a hydrazono intermediate, which can then be cyclized with hydrazine hydrate to form a substituted pyrazole (B372694). asrjetsjournal.org Phenylhydrazine hydrochloride, a salt of a closely related arylhydrazine, can be condensed with cyclohexanones to synthesize carbazoles in a one-pot reaction. rsc.org These condensation reactions highlight the utility of hydrazine hydrate in building complex molecular scaffolds from simple carbonyl precursors. nih.gov

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Hydrazine Hydrate | Acetic Acid, Room Temperature | Azine | researchgate.net |

| 2-Chlorobenzaldehyde, Hydrazine Hydrate | Ethanol, 60 °C | Mono-hydrazone | orgsyn.org |

| Hydrazono-dione, Hydrazine Hydrate | Glacial Acetic Acid, Reflux | Pyrazole | asrjetsjournal.org |

| Cyclohexanone, Phenylhydrazine HCl | N-methyl-2-pyrrolidone, 140 °C | Carbazole | rsc.org |

Catalytic Approaches in Hydrazine Functionalization

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted hydrazines. As discussed, palladium and copper catalysts are essential for C-N bond formation in N-arylation reactions. kirj.eeorganic-chemistry.org These transition metal-catalyzed cross-coupling reactions provide powerful tools for directly installing aryl groups onto the hydrazine backbone. kirj.ee

Beyond direct cross-coupling, catalytic methods are employed for alkylation as well. A ruthenium tricarbonyl complex has been shown to catalyze the synthesis of mono- or dialkylated acyl hydrazides from primary and secondary alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org This method involves the temporary oxidation of the alcohol to an aldehyde, condensation with the hydrazine derivative, and subsequent reduction of the intermediate by the catalyst, which returns the borrowed hydrogen.

Furthermore, catalysts can enable novel reaction pathways. For example, a Ni(II)-bipyridine complex facilitates a photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, offering an alternative to traditional palladium or copper systems and demonstrating excellent functional group tolerance. organic-chemistry.org The choice of catalyst and reaction conditions is therefore critical in directing the outcome of hydrazine functionalization, enabling chemists to selectively synthesize complex targets like 1-Ethyl-1-(m-tolyl)hydrazine.

Metal-Catalyzed N-Arylation Reactions

Metal-catalyzed N-arylation reactions, particularly those employing palladium and copper catalysts, represent a cornerstone for the synthesis of aryl hydrazines. These methods provide a direct route to C-N bond formation between an aryl group and a hydrazine moiety.

Palladium-Catalyzed N-Arylation:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the synthesis of aryl hydrazines from aryl halides and hydrazine. This methodology offers a significant advantage over classical methods that often require harsh conditions or generate stoichiometric waste. A key challenge in the N-arylation of hydrazine is controlling the selectivity to favor monoarylation over the formation of polyarylated products, as the resulting aryl hydrazine product still possesses reactive N-H bonds. semanticscholar.org

Recent advancements have led to highly efficient palladium catalyst systems that can couple aryl chlorides and bromides with hydrazine hydrate at low catalyst loadings (as low as 100 ppm) with excellent selectivity for the desired monoaryl hydrazine. nih.govnih.govthieme-connect.com These reactions typically employ a phosphine ligand and a base, such as potassium hydroxide (B78521). nih.govnih.govthieme-connect.com Mechanistic studies suggest that the reaction proceeds through a catalytic cycle involving an arylpalladium(II) halide complex. The rate-determining step is often the deprotonation of a hydrazine-bound arylpalladium(II) complex to form an arylpalladium(II) hydrazido intermediate, which then undergoes reductive elimination to yield the aryl hydrazine product. nih.gov

Table 1: Examples of Palladium-Catalyzed N-Arylation of Aryl Halides with Hydrazine

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd[P(o-tolyl)3]2 / CyPF-t-Bu | KOH | Dioxane | 100 | 86 | thieme-connect.com |

| 4-Bromobenzonitrile | Pd[P(o-tolyl)3]2 / CyPF-t-Bu | KOH | Dioxane | 100 | 99 | thieme-connect.com |

| 3-Chloropyridine | Pd[P(o-tolyl)3]2 / CyPF-t-Bu | KOH | Dioxane | 100 | 79 | thieme-connect.com |

| 2-Bromo-5-fluoropyridine | Pd[P(o-tolyl)3]2 / CyPF-t-Bu | KOH | Dioxane | 100 | 96 | thieme-connect.com |

Copper-Catalyzed N-Arylation:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often more economical approach for the synthesis of aryl hydrazines. These reactions typically involve the coupling of an aryl halide (iodides and bromides are most common) with a hydrazine derivative in the presence of a copper catalyst and a base. nih.govorganic-chemistry.orgresearchgate.net

An efficient method for the synthesis of aryl hydrazines involves the copper-catalyzed cross-coupling of aryl bromides with hydrazine hydrate in water, which serves as a green solvent. researchgate.net This protocol is applicable to a range of aryl bromides bearing both electron-donating and electron-withdrawing groups. researchgate.net In other variations, copper(I) iodide (CuI) is a commonly used catalyst in conjunction with a base like cesium carbonate (Cs2CO3) in a solvent such as N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org These methods have demonstrated good functional group tolerance and can be performed under relatively mild conditions. nih.govorganic-chemistry.org

Table 2: Examples of Copper-Catalyzed N-Arylation of Aryl Halides

| Aryl Halide | Hydrazine Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodotoluene | N-Boc hydrazine | CuI | Cs2CO3 | DMF | 80 | 92 | nih.govorganic-chemistry.org |

| 1-Iodo-3-nitrobenzene | N-Boc hydrazine | CuI | Cs2CO3 | DMF | 80 | 85 | nih.govorganic-chemistry.org |

| 4-Bromotoluene | Hydrazine hydrate | CuI / Ligand | K3PO4 | Water | 100 | 85 | researchgate.net |

| 4-Bromoanisole | Hydrazine hydrate | CuI / Ligand | K3PO4 | Water | 100 | 82 | researchgate.net |

Other Catalytic Methods for Hydrazine Scaffold Formation

Beyond N-arylation, a variety of other catalytic methods have been developed for the synthesis of the hydrazine scaffold, including the formation of 1,1-disubstituted hydrazines.

Reductive Hydrazination:

A direct and facile synthesis of 1,1-disubstituted hydrazines can be achieved through the reductive hydrazination of ketones and aldehydes. organic-chemistry.org This one-pot method utilizes trichlorosilane as a reducing agent and a Lewis base as a catalyst. Hexamethylphosphoramide (HMPA) has been identified as a particularly effective catalyst for this transformation, affording high yields of the desired products. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups on both the carbonyl compound and the phenylhydrazine. organic-chemistry.org

Table 3: Lewis Base-Catalyzed Reductive Hydrazination of Carbonyl Compounds

| Carbonyl Compound | Phenylhydrazine | Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetophenone | Phenylhydrazine | HMPA | HSiCl3 | DCM | 25 | 93 | organic-chemistry.org |

| 4-Methoxyacetophenone | Phenylhydrazine | HMPA | HSiCl3 | DCM | 25 | 98 | organic-chemistry.org |

| Cyclohexanone | Phenylhydrazine | HMPA | HSiCl3 | DCM | 25 | 95 | organic-chemistry.org |

| Benzaldehyde | Phenylhydrazine | DMAc | HSiCl3 | DCM | 0 | 87 | organic-chemistry.org |

Nickel-Catalyzed Synthesis:

Nickel-based heterogeneous catalysts have been employed for the synthesis of ketazines (bis-hydrazine derivatives) from ketones and hydrazine hydrate. mdpi.com This method is environmentally benign, proceeds at room temperature, and provides good to excellent yields in short reaction times. mdpi.com While this method produces symmetrical bis-hydrazines, it highlights the utility of nickel catalysis in forming N-N bonds.

Iron-Catalyzed Nitrene Transfer:

A more recent development involves the iron-catalyzed N-amidation of arylamines using dioxazolones as a nitrene source to produce hydrazides. chemistryviews.org This reaction is promoted by bulky, strongly σ-donating alkylphosphine ligands. The proposed mechanism involves the formation of an iron nitrenoid intermediate, which then undergoes N-N coupling. chemistryviews.org This approach offers a novel pathway to construct the hydrazine framework.

Reaction Chemistry and Synthetic Transformations of 1 Ethyl 1 M Tolyl Hydrazine Derivatives

Formation of Heterocyclic Ring Systems Involving Hydrazine (B178648) Moieties

The 1-Ethyl-1-(m-tolyl)hydrazine scaffold is a valuable precursor for the synthesis of nitrogen-containing heterocycles. The terminal -NH2 group provides a reactive site for cyclization reactions with appropriate bifunctional electrophiles.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles, is a cornerstone of heterocyclic chemistry. The most classic and widely used method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govnih.govresearchgate.net In the case of 1,1-disubstituted hydrazines such as this compound, the reaction proceeds via the nucleophilic attack of the terminal amino group onto the carbonyl carbons of the dicarbonyl compound.

The reaction between an unsymmetrical β-diketone and a substituted hydrazine can potentially lead to the formation of a mixture of isomeric pyrazoles. nih.govworldresearchersassociations.com However, with a 1,1-disubstituted hydrazine, the initial condensation and subsequent cyclization are directed by the single available -NH2 group. The reaction with a 1,3-diketone initially forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield a 1,1-disubstituted-1H-pyrazolium salt, rather than a neutral pyrazole.

A general scheme for this reaction is the condensation of 1,3-diketones, which can be synthesized in situ from ketones and acid chlorides, with the hydrazine derivative. organic-chemistry.orgnih.gov This approach allows for the rapid synthesis of diverse pyrazole structures. organic-chemistry.org The reaction conditions can be optimized, with some syntheses proceeding efficiently at room temperature in solvents like N,N-dimethylacetamide, offering good yields. nih.govorganic-chemistry.org

| Reactants | Reaction Type | Key Features | Product Type |

|---|---|---|---|

| This compound + 1,3-Diketone | Knorr Cyclocondensation | Forms hydrazone intermediate; leads to pyrazolium (B1228807) salt due to 1,1-disubstitution. organic-chemistry.org | 1,1-Disubstituted-1H-pyrazolium Salt |

| This compound + α,β-Unsaturated Ketone | Michael Addition-Condensation | Initial formation of pyrazoline followed by oxidation. worldresearchersassociations.comorganic-chemistry.org | Substituted Pyrazole |

The hydrazine moiety is also integral to the synthesis of other important heterocyclic systems like thiazoles and triazoles.

Thiazole (B1198619) Synthesis: The formation of a thiazole ring often involves the Hantzsch synthesis, which is the reaction between an α-halocarbonyl compound and a thioamide. researchgate.net To incorporate the this compound structure, it is first converted into a thiosemicarbazide (B42300) derivative. This is achieved by reacting the hydrazine with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo cyclocondensation with an α-haloketone to yield a 2-hydrazinyl-thiazole derivative. tandfonline.comnih.gov This multi-step process provides a versatile route to highly functionalized thiazole compounds. tandfonline.com

Triazole Synthesis: 1,2,4-Triazoles can be synthesized through various methods involving hydrazine derivatives. One common approach is the reaction of a hydrazine with formamide, which can proceed under microwave irradiation without a catalyst. organic-chemistry.orggoogle.com Another established method is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. scispace.com The Einhorn–Brunner reaction, the condensation of a hydrazine with diacylamines in the presence of a weak acid, also yields 1,2,4-triazoles. scispace.com For this compound, it would first be converted to an acyl hydrazide or a similar intermediate, which then cyclizes with a suitable nitrogen and carbon source to form the triazole ring. chemistryjournal.net

Derivatization Reactions at the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group are primary sites for derivatization, allowing for the introduction of various functional groups and the extension of the molecular framework.

Hydrazines containing a primary amine group, such as this compound, readily react with aldehydes and ketones in a condensation reaction to form hydrazones. nih.govwikipedia.org Hydrazones are a class of Schiff bases characterized by the C=N-N- linkage. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal -NH2 group on the carbonyl carbon, followed by the elimination of a water molecule. ijcce.ac.ir

The formation of hydrazones is a versatile method for creating new derivatives with a wide range of applications, as the properties of the final compound can be tuned by selecting different aldehyde or ketone starting materials. rsc.orgnih.gov These reactions are generally high-yielding and can be performed under mild conditions. nih.gov

Acyl Hydrazides: The nucleophilic terminal nitrogen of this compound can be acylated to form acyl hydrazides (also known as hydrazides). This transformation is typically achieved by reacting the hydrazine with an acylating agent such as an acyl chloride, anhydride, or ester. researchgate.netinglomayor.clgoogle.com The reaction with acyl chlorides is often rapid and efficient. google.com Hydrazides are stable, crystalline compounds and serve as important intermediates in the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and triazoles. nih.govorganic-chemistry.org

Carbodithioate Analogues: Hydrazine derivatives can react with carbon disulfide to form hydrazine carbodithioates, also known as dithiocarbazates. researchgate.net The reaction of this compound with carbon disulfide, typically in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent, would yield the corresponding potassium 2-ethyl-2-(m-tolyl)hydrazinecarbodithioate. scispace.com These salts are useful intermediates for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiadiazoles and triazoles. scispace.comresearchgate.net

| Reaction Type | Reagent | Functional Group Formed | Product Class |

|---|---|---|---|

| Condensation | Aldehyde or Ketone | C=N-N (Azomethine) | Hydrazone (Schiff Base) nih.gov |

| Acylation | Acyl Chloride or Ester | -C(=O)NH-N | Acyl Hydrazide nih.gov |

| Carbodithioation | Carbon Disulfide (CS₂) + Base | -C(=S)S⁻ | Hydrazinecarbodithioate Salt researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophilic partner.

Nucleophilic Reactivity: The primary mode of reactivity for hydrazines is nucleophilic. The terminal nitrogen atom (-NH2) possesses a lone pair of electrons and is highly nucleophilic, readily attacking electrophilic centers. This is demonstrated in the reactions discussed previously, such as condensations with carbonyls, acylations, and alkylations. aston.ac.ukorganic-chemistry.org The internal, trisubstituted nitrogen is also nucleophilic, but its reactivity is sterically hindered by the attached ethyl and tolyl groups.

Electrophilic Reactivity: While less common, the hydrazine moiety can also participate in reactions as an electrophile. For instance, arylhydrazines can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.gov In these processes, the N-N bond can be cleaved, and the aryl-nitrogen fragment can be transferred to a nucleophile. Furthermore, oxidation of the hydrazine can generate reactive intermediates, such as diazenium (B1233697) ions, which are electrophilic and can undergo further reactions. The development of methods for the direct reductive alkylation of hydrazine derivatives also points to the complex reactivity profile of this functional group. organic-chemistry.orgorganic-chemistry.org The ability of 1,1-disubstituted hydrazines to participate in transition-metal-catalyzed reactions, such as the hydroamination of alkynes, further highlights the versatile and tunable reactivity of this scaffold. researchgate.net

Regioselectivity and Chemoselectivity in Hydrazine Reactions

The regioselectivity and chemoselectivity of reactions involving this compound are critical aspects that dictate the structure of the resulting products. These factors are particularly prominent in reactions with unsymmetrical carbonyl compounds and polyfunctional molecules, where multiple reaction pathways are possible. The Fischer indole (B1671886) synthesis serves as a primary example to illustrate these principles.

When this compound reacts with an unsymmetrical ketone, the formation of two potential regioisomeric indoles is possible. The orientation of the cyclization onto the m-tolyl ring is influenced by both electronic and steric factors. The initial step of the Fischer indole synthesis involves the formation of a hydrazone, which then tautomerizes to an enamine intermediate. The subsequent rsc.orgrsc.org-sigmatropic rearrangement is the key bond-forming step that determines the regiochemical outcome. byjus.comnih.govwikipedia.org

The meta-methyl group on the tolyl moiety exerts a directive effect on the cyclization. In the acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement, the new C-C bond can form at either the C2 or C6 position of the tolyl ring. The electronic influence of the methyl group (weakly electron-donating) and steric hindrance from both the methyl group and the N-ethyl group play a significant role in determining which position is favored for the rearrangement. rsc.orgbyjus.com

For instance, in the reaction of this compound with an unsymmetrical ketone like methyl ethyl ketone, two different enamines can be formed, leading to two possible indole products. The cyclization can occur ortho or para to the methyl group (at the C2 or C6 position of the original tolyl ring).

Table 1: Predicted Regioselectivity in the Fischer Indole Synthesis of this compound with Methyl Ethyl Ketone

| Reactant 1 | Reactant 2 | Potential Product 1 | Potential Product 2 |

| This compound | Methyl Ethyl Ketone | 1-Ethyl-2,3,4-trimethyl-1H-indole | 1-Ethyl-2,3,6-trimethyl-1H-indole |

The chemoselectivity of this compound becomes apparent in reactions with molecules containing multiple carbonyl groups or other electrophilic centers. Hydrazines are generally more nucleophilic than amines and will preferentially react with carbonyl groups to form hydrazones. rsc.org In the case of a dicarbonyl compound, the reaction can potentially lead to the formation of monohydrazones, dihydrazones, or cyclized products, depending on the reaction conditions and the structure of the dicarbonyl compound.

For example, the reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole derivative through a condensation-cyclization sequence. The initial formation of the hydrazone at one carbonyl group would be followed by an intramolecular attack of the secondary amine on the second carbonyl group, leading to a stable heterocyclic ring system.

Table 2: Illustrative Chemoselective Reaction of this compound with a Dicarbonyl Compound

| Reactant 1 | Reactant 2 | Major Product | Reaction Type |

| This compound | Acetylacetone (a 1,3-diketone) | 1-(1-Ethyl-1-(m-tolyl)hydrazinyl)pent-2-en-4-one (initially) followed by potential cyclization to a pyrazole derivative. | Hydrazone formation / Cyclization |

The N-ethyl group in this compound can also influence the chemoselectivity by providing steric hindrance, which might affect the rate of reaction at different electrophilic sites within a molecule. This steric factor can be exploited to achieve selective reactions at less hindered positions.

Computational and Theoretical Investigations of Hydrazine Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in computational chemistry to predict molecular properties with high accuracy. For hydrazine (B178648) derivatives, DFT calculations are crucial for understanding their structural parameters, stability, and electronic distributions. Studies on similar compounds typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.gov

Optimization of Molecular Geometries

The first step in a computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.gov For a molecule like 1-Ethyl-1-(m-tolyl)hydrazine, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the ethyl group, the hydrazine moiety, and the m-tolyl ring.

The optimization confirms the molecule's three-dimensional structure and provides the foundational data for all subsequent electronic property calculations. The resulting geometry for a hydrazine derivative would reveal the planarity or non-planarity of its structure and the spatial orientation of its substituent groups. nih.gov

Illustrative Data Table: Predicted Geometrical Parameters The following table is an illustrative example of the kind of data obtained from a DFT geometry optimization for a hydrazine derivative. These are not experimentally verified values for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N-N | ~1.39 Å |

| N-C (Aromatic) | ~1.42 Å | |

| N-C (Ethyl) | ~1.46 Å | |

| C-C (Aromatic Ring) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-N | ~118° |

| C-N-C | ~120° | |

| Dihedral Angle | C-C-N-N | Varies with conformation |

Analysis of Atomic Charges and Electronic Density Distributions

Once the geometry is optimized, DFT is used to analyze the distribution of electrons throughout the molecule. This includes calculating atomic charges and mapping the electron density. The distribution of charges is key to understanding a molecule's reactivity, polarity, and intermolecular interactions.

In this compound, the nitrogen atoms of the hydrazine group are expected to be regions of high electron density, making them nucleophilic centers. The analysis would likely show a negative partial charge on these nitrogen atoms. Conversely, the hydrogen atoms of the amine group and the carbon atoms attached to the nitrogens would carry positive partial charges. The electron density map would visually represent these regions, highlighting areas prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.orgyoutube.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates that the molecule is a better electron donor and thus more reactive towards electrophiles. mdpi.com For hydrazine derivatives, the HOMO is typically localized on the hydrazine moiety, specifically on the nitrogen atoms, due to the presence of lone pair electrons. researchgate.net In this compound, the HOMO would likely be a π-type orbital with significant contributions from the p-orbitals of the nitrogen atoms and the aromatic tolyl group.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests the molecule is a better electron acceptor and more reactive towards nucleophiles. mdpi.com For substituted hydrazines, the LUMO is often distributed over the aromatic ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govmdpi.com

Illustrative Data Table: FMO Properties This table provides an example of FMO energy values that would be calculated for a hydrazine derivative. These values are for illustrative purposes only.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.90 |

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. mdpi.com These descriptors provide a quantitative basis for predicting chemical behavior.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -0.5 (EHOMO + ELUMO).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = 0.5 (ELUMO - EHOMO).

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): Represents the electron-accepting capability of a molecule. It is calculated as ω = χ² / (2η).

These descriptors help in systematically comparing the reactivity of different hydrazine derivatives and predicting how they will behave in chemical reactions. mdpi.com A molecule with high electronegativity and a high electrophilicity index would be considered a good electrophile, while a molecule with low hardness (high softness) would be considered highly reactive. mdpi.com

Electronegativity and Chemical Potential

No data available.

Chemical Hardness and Softness

No data available.

Electrophilicity Index

No data available.

Natural Bond Orbital (NBO) Analysis

No data available.

Spectroscopic Property Prediction and Correlation with Experimental Data

No data available.

It is recommended that researchers interested in the specific properties of this compound undertake dedicated computational studies to generate the necessary data. Such research would be a valuable contribution to the field of hydrazine chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks in the Synthesis of Complex Organic Molecules

1-Ethyl-1-(m-tolyl)hydrazine serves as a valuable precursor in the synthesis of a variety of complex organic molecules, most notably in the formation of heterocyclic compounds such as indoles and pyrazoles. The inherent reactivity of the hydrazine (B178648) functional group allows for its participation in cyclization reactions, leading to the formation of stable aromatic ring systems.

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis , a classic and widely used method for constructing the indole nucleus. nih.gov In this reaction, an arylhydrazine is reacted with an aldehyde or ketone under acidic conditions. It is conceivable that this compound could be employed in a modified Fischer indole synthesis to produce N-ethylated indole derivatives. The presence of the ethyl group on the nitrogen atom would direct the cyclization to yield indoles with a specific substitution pattern, which can be highly desirable for tuning the electronic and biological properties of the final molecule.

Similarly, substituted hydrazines are fundamental reactants in the synthesis of pyrazoles , five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.govmdpi.com The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is a common route to pyrazoles. nih.gov By utilizing this compound, chemists can introduce both an ethyl and a tolyl substituent onto the resulting pyrazole (B372694) ring in a controlled manner. nih.gov The ability to precisely place these groups is crucial for developing molecules with tailored properties for applications in medicinal chemistry and materials science. nih.gov

The versatility of this compound as a building block is summarized in the table below, highlighting its potential in the synthesis of key heterocyclic structures.

| Heterocyclic System | Synthetic Method | Potential Product from this compound |

| Indoles | Fischer Indole Synthesis | N-Ethyl-tolyl-substituted indoles |

| Pyrazoles | Condensation with 1,3-dicarbonyls | 1-Ethyl-1-(m-tolyl)-substituted pyrazoles |

Development of Novel Organic Electronic and Photovoltaic Materials

The field of organic electronics is continually searching for new molecules with tunable electronic properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. Hydrazine derivatives have been investigated as components of conjugated materials due to the electron-donating nature of the nitrogen atoms, which can influence the HOMO and LUMO energy levels of a molecule. nanochemres.org

Incorporating this compound into larger conjugated systems could lead to the development of novel organic electronic materials. The tolyl group provides a rigid aromatic core, while the ethyl group can enhance solubility and influence the solid-state packing of the material. By chemically modifying the tolyl ring or by extending the conjugation through reactions at the hydrazine nitrogen, it is possible to fine-tune the optoelectronic properties of the resulting materials. mdpi.com

In the context of photovoltaic materials , hydrazine-based compounds have been explored for their potential use in dye-sensitized solar cells and other organic solar cell architectures. nanochemres.org The electronic characteristics of materials derived from this compound could be tailored to optimize light absorption and charge transport properties, which are critical for efficient solar energy conversion. researchgate.netmdpi.com The ability to engineer the molecular structure by starting with this versatile hydrazine building block opens up possibilities for creating new generations of organic materials for solar applications. jos.ac.cn

Precursors for Specialized Reagents and Ligands

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic allows for its use as a precursor in the synthesis of specialized ligands for catalysis and coordination chemistry.

By reacting this compound with other molecules containing donor atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms), multidentate ligands can be prepared. These ligands can then be used to form stable complexes with transition metals. The electronic and steric properties of the resulting metal complexes can be systematically varied by modifying the substituents on the hydrazine precursor. For instance, the tolyl group's steric bulk and the ethyl group's flexibility can influence the coordination geometry and reactivity of the metal center.

Such tailored ligands are crucial in homogeneous catalysis , where the performance of a catalyst is highly dependent on the ligand environment around the metal. Potential applications for catalysts derived from this compound-based ligands could include cross-coupling reactions, hydrogenations, and polymerization reactions.

Functional Materials with Unique Intermolecular Architectures

The design of functional materials with specific properties often relies on controlling the arrangement of molecules in the solid state. The interplay of intermolecular forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking, dictates the crystal packing and, consequently, the material's bulk properties.

This compound, with its combination of a flexible ethyl group, a planar tolyl ring, and a polar hydrazine moiety, can participate in a variety of intermolecular interactions. The N-H group of the hydrazine can act as a hydrogen bond donor, while the nitrogen atoms and the aromatic ring can act as acceptors. These interactions can be exploited to construct supramolecular assemblies and crystalline materials with well-defined architectures.

The ability to form predictable intermolecular interactions is a key principle in crystal engineering . By understanding and utilizing the interactions involving this compound, it may be possible to design functional materials with unique optical, electronic, or porous properties. For example, the formation of specific hydrogen-bonding networks could lead to materials with interesting non-linear optical behavior or host-guest capabilities.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 1-Ethyl-1-(m-tolyl)hydrazine is primarily foundational, focusing on its basic chemical identity and properties. Information is largely available through chemical supplier databases and entries in large chemical compound libraries. While general synthetic methods for analogous N-aryl-N-alkylhydrazines are documented, specific, in-depth studies detailing the optimized synthesis, comprehensive spectroscopic characterization, and reactivity profile of this compound are not extensively reported in publicly accessible literature. The existing data provides a starting point for further investigation but highlights a significant gap in the detailed scientific understanding of this particular compound. Much of the knowledge regarding its potential reactivity and applications is inferred from the broader understanding of N-substituted hydrazines.

Emerging Trends in N-Substituted Hydrazine (B178648) Chemistry

The field of N-substituted hydrazine chemistry is experiencing a renaissance, driven by advancements in synthetic methodologies and a growing appreciation for the utility of these compounds as versatile building blocks. Several emerging trends are shaping the future of this area:

Catalytic C-N Bond Formation: Modern organic synthesis is increasingly moving towards more efficient and sustainable catalytic methods. The development of novel transition-metal-catalyzed cross-coupling reactions is enabling the synthesis of complex N-substituted hydrazines with greater precision and functional group tolerance. These methods offer significant advantages over classical approaches, which often require harsh reaction conditions.

Asymmetric Synthesis: The synthesis of chiral hydrazine derivatives is a growing area of interest, particularly for applications in medicinal chemistry where enantiomeric purity is crucial. The development of asymmetric catalytic methods for the synthesis of N-substituted hydrazines is a key focus, aiming to provide access to enantiomerically enriched building blocks for the synthesis of complex chiral molecules.

Flow Chemistry: Continuous flow processes are being explored for the synthesis of hydrazines to improve safety and scalability. The controlled reaction conditions and reduced reaction volumes inherent in flow chemistry can mitigate the risks associated with handling potentially energetic hydrazine compounds.

Novel Applications in Organic Synthesis: Researchers are continuously discovering new applications for N-substituted hydrazines as reagents and intermediates. Their use in the synthesis of diverse heterocyclic scaffolds, such as pyrazoles, indoles, and pyridazines, remains a central theme. Furthermore, their application in multicomponent reactions and as precursors to reactive intermediates is expanding the synthetic chemist's toolkit.

Prospective Research Avenues for this compound and Analogues

Given the limited specific research on this compound, numerous avenues for future investigation exist. A systematic exploration of this compound and its analogues could yield valuable scientific insights and practical applications.

Detailed Synthetic and Mechanistic Studies: A primary research goal should be the development and optimization of a robust and scalable synthesis for this compound. Detailed mechanistic studies of its formation would provide a deeper understanding of the reaction pathways and could lead to the development of more efficient synthetic protocols. A thorough characterization using modern spectroscopic techniques (NMR, IR, MS) is essential to establish a definitive analytical profile.

Exploration of Reactivity: A comprehensive investigation into the reactivity of this compound is warranted. This could include its behavior in oxidation and reduction reactions, its utility in the Fischer indole (B1671886) synthesis to produce substituted indoles, and its reactions with various electrophiles to form new C-N and N-N bonds. Understanding its reactivity profile will unlock its potential as a synthetic intermediate.

Investigation of Biological Activity: Many hydrazine derivatives exhibit interesting biological properties. Screening this compound and a library of its analogues for potential pharmacological activity could be a fruitful area of research. This could involve assays for antimicrobial, antifungal, or other therapeutic activities. The structural features of this compound could serve as a scaffold for the design of new bioactive molecules.

Development of Novel Catalysts: The nitrogen atoms in this compound possess lone pairs of electrons, suggesting its potential as a ligand in coordination chemistry. The synthesis and characterization of metal complexes incorporating this hydrazine derivative could lead to the discovery of novel catalysts for a variety of organic transformations.

Materials Science Applications: The aromatic and nitrogen-rich structure of this compound suggests potential applications in materials science. For instance, it could be explored as a building block for the synthesis of novel polymers, dyes, or organic electronic materials.

Q & A

Q. What are the optimized synthetic routes and characterization methods for 1-ethyl-1-(m-tolyl)hydrazine?

A manganese-catalyzed acceptorless dehydrogenative coupling (ADC) method enables efficient synthesis of hydrazine derivatives like 1-benzyl-2-benzylidene-1-(m-tolyl)hydrazine. The procedure involves refluxing reactants in toluene with Mn(I) catalysts, followed by purification via column chromatography (pentane/ethyl ether gradient) and characterization using NMR (400 MHz, CDCl) to confirm regioselectivity and purity (yield: 80%) . For structural elucidation, X-ray crystallography or FT-IR spectroscopy can resolve substituent effects on the hydrazine backbone .

Q. How can this compound be reliably detected and quantified in complex matrices?

Electrochemical sensors using Ag·NiMnO nanocomposites deposited on glassy carbon electrodes (GCEs) achieve ultrasensitive detection (detection limit: 0.97 pM) via cyclic voltammetry and amperometry. The sensor operates in a linear range of 1.0 pM–0.01 mM, with sensitivity enhanced by oxygen adsorption on the nanocomposite surface . Alternatively, spectrophotometric methods using permanganate reduction (absorption maxima at 546 nm, ε = 2192 L·mol·cm) offer robust quantification in aqueous systems .

Advanced Research Questions

Q. What mechanistic insights govern the catalytic activity of this compound in cycloreversion reactions?

Computational studies (DFT/M06-2X) reveal that hydrazine catalysts lower activation barriers for cycloreversion steps in carbonyl–olefin metathesis. For example, [2.2.2]-bicyclic hydrazines exhibit superior reactivity (ΔG reduced by ~5 kcal/mol vs. [2.2.1]-analogs) due to enhanced orbital overlap during transition-state formation. Experimental validation via substrate scope studies (norbornenes) confirms regioselective ring-opening, with yields >90% under optimized conditions (THF, 60°C) .

Q. How does the electrocatalytic degradation of this compound proceed, and what are its environmental implications?

ErO@NiO nanocomposites on GCEs degrade m-tolyl hydrazine via hydroxyl radical (·OH)-mediated pathways. The process cleaves C–N bonds, generating intermediates like methyl-p-benzoquinone and aliphatic carboxylic acids, ultimately mineralizing to CO and NH/NO. Key parameters include pH (3–11 stability) and oxygen adsorption capacity (1.2 mmol/g), with degradation efficiency >95% in 120 minutes .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of hydrazine derivatives?

Discrepancies in catalytic performance (e.g., turnover frequency variations) arise from substituent electronic effects and solvent polarity. For example, electron-withdrawing groups (e.g., nitro) on the arylidene moiety reduce hydrazine’s nucleophilicity, lowering cycloaddition yields by 15–20% . Systematic benchmarking using standardized substrates (e.g., norbornene) and controlled DFT calculations (B3LYP/6-311+G(d,p)) can isolate steric/electronic contributions .

Q. What thermophysical properties of this compound are critical for aerospace applications?

Under natural convection conditions (pressure: 0.1–10 MPa, temperature: 293–573 K), liquid hydrazine derivatives exhibit thermal conductivity (λ = 0.45–0.62 W·m·K) and viscosity (η = 0.89–1.2 mPa·s) profiles optimal for monopropellant thrusters. Stability studies confirm decomposition onset at 423 K, necessitating stabilizers (e.g., carbamide) for extended storage .

Methodological Notes

- Synthesis : Prioritize ADC methods for scalability and regiocontrol .

- Characterization : Combine / NMR with X-ray crystallography for unambiguous structural assignment .

- Detection : Use nanocomposite-modified electrodes for sub-nM sensitivity in environmental samples .

- Degradation Studies : Monitor intermediates via HPLC-MS to validate mineralization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.